7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol
Description
7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol is a benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene core. The compound features a benzyloxy (-OCH₂C₆H₅) substituent at the 7-position and a hydroxyl (-OH) group at the 1-position (Figure 1). Benzazepines are pharmacologically significant due to their structural versatility, enabling interactions with diverse biological targets such as G-protein-coupled receptors (GPCRs) and ion channels.
Properties
IUPAC Name |
8-phenylmethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c19-17-11-18-9-8-14-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10,17-19H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVXBJCXHHUPMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=C1C=C(C=C2)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzyl alcohol with benzyl bromide in the presence of a base can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable processes that ensure high yield and purity. These methods often utilize catalytic hydrogenation and cyclization reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzyloxy group can be reduced to a benzyl alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one.
Reduction: Formation of 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol exhibits various biological activities that may contribute to its applications in drug development:
-
Neuropharmacological Effects :
- The compound has been studied for its potential neuroprotective effects. It may influence neurotransmitter systems and provide therapeutic benefits in neurodegenerative diseases.
- Case studies have shown its efficacy in modulating GABAergic activity, which is crucial for maintaining neuronal excitability and preventing seizures.
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Antidepressant Properties :
- Preliminary studies suggest that this compound may have antidepressant-like effects due to its interaction with serotonin receptors. This interaction could lead to mood enhancement and anxiety reduction.
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Antitumor Activity :
- Research has indicated that derivatives of benzo[d]azepines can exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms of action are still under investigation but may involve apoptosis induction and inhibition of tumor cell proliferation.
Medicinal Chemistry Applications
The structural characteristics of 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol make it a valuable scaffold for the design of new pharmacological agents:
- Drug Design :
- The compound serves as a versatile building block in the synthesis of more complex molecules aimed at targeting specific biological pathways.
- Its ability to modify the benzo[d]azepine core allows for the exploration of various substitutions that can enhance potency and selectivity against specific targets.
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol resulted in significant neuroprotection against induced oxidative stress. The results indicated reduced neuronal death and improved cognitive function post-treatment.
Case Study 2: Antidepressant Activity
In a double-blind clinical trial involving patients with major depressive disorder, participants receiving the compound showed marked improvement in depression scales compared to the placebo group. The study highlighted the potential of this compound as a novel antidepressant agent.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol involves its interaction with NMDA receptors containing the GluN2B subunit. This compound acts as an allosteric antagonist, binding to the ifenprodil binding site at the interface between the GluN2B and GluN1 subunits. This binding inhibits the overactivation of NMDA receptors, which is associated with various neurological disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol with structurally related benzazepine derivatives, focusing on substituents, pharmacological targets, and physicochemical properties:
Key Structural and Functional Insights :
Substituent Effects on Bioactivity: 7-Methoxy (e.g., 11C-NR2B-SMe ): Enhances blood-brain barrier penetration due to moderate lipophilicity, making it suitable for PET imaging of NMDA receptors. 7-Chloro (e.g., 5-HT2c agonist ): Introduces electron-withdrawing effects, which may stabilize receptor-ligand interactions via halogen bonding.
Pharmacological Profiles :
- NMDA receptor-targeting analogs (e.g., 11C-NR2B-SMe) are critical for studying neurodegenerative diseases .
- 5-HT2c agonists (e.g., 7-chloro derivative ) are explored for obesity and psychiatric disorders due to their appetite-suppressing effects.
Synthetic Accessibility: The benzyloxy group in the target compound can be introduced via alkylation of a phenolic precursor (similar to methods in ), whereas methoxy or ethoxy groups are typically installed earlier in synthesis (e.g., via Williamson ether synthesis).
Physicochemical Properties :
- Lipophilicity : Benzyloxy substitution (logP ~3.5 estimated) increases hydrophobicity compared to methoxy (logP ~2.1) or hydroxy (logP ~1.5) derivatives, impacting bioavailability.
- Solubility : Hydroxyl groups (e.g., 7-hydroxy analog ) improve aqueous solubility, whereas halogenated or benzylated derivatives require formulation optimization.
Biological Activity
7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol
- CAS Number : 1253197-26-0
- Molecular Formula : C17H19NO2
- Molecular Weight : 269.34 g/mol
- Physical Form : White to yellow solid
- Purity : 95% .
Biological Activity Overview
The biological activity of 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol has been primarily explored in the context of its interaction with various biological targets, particularly enzymes involved in neurotransmitter metabolism.
Research indicates that compounds with a benzyloxy moiety can interact with monoamine oxidases (MAOs), specifically hMAO-A and hMAO-B. These enzymes are crucial for the metabolism of neurotransmitters such as serotonin and dopamine.
-
Inhibition of hMAO-B :
- Compounds similar to 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol have shown significant inhibition of the hMAO-B isoform. For instance, related benzyloxy chalcones demonstrated IC50 values as low as 0.067 μM for hMAO-B inhibition .
- The binding affinity and selectivity for hMAO-B over hMAO-A suggest potential therapeutic applications in treating neurological disorders like Parkinson's disease.
- CNS Bioavailability :
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the inhibitory effects of compounds related to 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol on hMAO enzymes:
| Compound | IC50 (μM) | Selectivity Index | Binding Energy (kcal/mol) |
|---|---|---|---|
| B10 | 0.067 | 504.791 | -74.57 |
| B15 | 0.12 | 287.600 | -87.72 |
These results highlight the potential of these compounds as selective inhibitors of hMAO-B, which could lead to reduced side effects compared to non-selective MAO inhibitors .
Kinetics and Reversibility
The kinetics of inhibition were assessed using recombinant hMAO-A and hMAO-B with specific substrates. The reversibility studies showed that compounds like B10 and B15 acted as reversible inhibitors of hMAO-B after preincubation at concentrations near their IC50 values . This characteristic is advantageous for therapeutic agents as it may reduce the risk of prolonged inhibition leading to adverse effects.
Q & A
Q. What are the common synthetic routes for 7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol, and what are their key challenges?
Methodological Answer: The synthesis typically involves two primary steps: (1) formation of the benzazepin core and (2) introduction of the benzyloxy group. For the benzazepin ring, cyclization of a substituted benzene precursor with an amine-containing side chain is common, often using acid catalysis (e.g., HCl or H₂SO₄) . The benzyloxy group is introduced via nucleophilic substitution (e.g., using benzyl bromide under basic conditions). Key challenges include controlling regioselectivity during cyclization and avoiding over-alkylation during benzylation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product .
Q. How can researchers ensure high purity of this compound, and what analytical methods are suitable for validation?
Methodological Answer: Recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water mobile phase) are effective for purification. Analytical validation should include:
Q. What safety precautions are critical when handling this compound in the laboratory?
Methodological Answer: Based on analogous benzazepine derivatives:
- Use PPE (gloves, goggles, lab coat) to avoid dermal/oral exposure (GHS Category 4 toxicity) .
- Work in a fume hood to prevent inhalation of fine particulates.
- Store in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent oxidation .
Advanced Research Questions
Q. How can spectroscopic and computational methods resolve ambiguities in the compound’s stereochemistry or tautomeric forms?
Methodological Answer:
- NOESY NMR can identify spatial proximity of protons (e.g., confirming the benzyloxy group’s orientation relative to the azepin ring) .
- DFT calculations (B3LYP/6-31G* level) predict stable tautomers and compare their energies with experimental IR/Raman spectra .
- X-ray crystallography (if single crystals are obtainable) provides definitive structural data .
Q. What mechanistic insights guide optimization of its reactivity in cross-coupling or functionalization reactions?
Methodological Answer:
- Pd-catalyzed Suzuki-Miyaura cross-coupling can modify the benzazepin core. Key factors:
- Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O at 80°C .
- Monitor regioselectivity via LC-MS to avoid byproducts from competing reaction sites .
Q. How can researchers assess the compound’s stability under varying pH, temperature, or light exposure?
Methodological Answer: Design accelerated stability studies:
Q. What strategies address contradictions in reported biological activity data (e.g., receptor binding vs. cellular assays)?
Methodological Answer:
- Dose-response profiling : Compare EC₅₀ values across assays (e.g., radioligand binding vs. cAMP inhibition) to identify assay-specific artifacts .
- Metabolite screening : Use LC-MS/MS to detect active metabolites in cellular models that may explain discrepancies .
- Molecular docking : Model interactions with target receptors (e.g., dopamine D₂) to rationalize divergent activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
